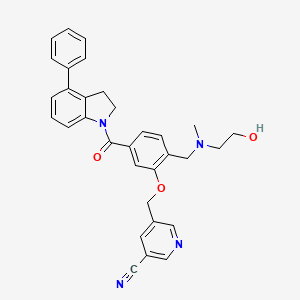

PD-1/PD-L1-IN-15

Description

PD-1/PD-L1-IN-15 is a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway, designed to disrupt the interaction between PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death Ligand 1). This blockade reactivates T-cell-mediated antitumor immunity, making it a promising candidate for cancer immunotherapy .

Properties

Molecular Formula |

C32H30N4O3 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

5-[[2-[[2-hydroxyethyl(methyl)amino]methyl]-5-(4-phenyl-2,3-dihydroindole-1-carbonyl)phenoxy]methyl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C32H30N4O3/c1-35(14-15-37)21-27-11-10-26(17-31(27)39-22-24-16-23(18-33)19-34-20-24)32(38)36-13-12-29-28(8-5-9-30(29)36)25-6-3-2-4-7-25/h2-11,16-17,19-20,37H,12-15,21-22H2,1H3 |

InChI Key |

PZGXGKSPLWOCPH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)CC1=C(C=C(C=C1)C(=O)N2CCC3=C(C=CC=C32)C4=CC=CC=C4)OCC5=CC(=CN=C5)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while ensuring consistency, efficiency, and cost-effectiveness. This involves optimizing reaction conditions, selecting appropriate solvents and catalysts, and implementing purification techniques such as crystallization and chromatography. Process development also includes considerations for environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-15 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum.

Solvents: Dimethyl sulfoxide, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

PD-1/PD-L1-IN-15 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

Biology: Investigated for its effects on immune cell function and signaling pathways.

Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for tumors that exploit the PD-1/PD-L1 pathway to evade immune detection.

Industry: Utilized in the development of diagnostic assays and screening platforms for immune checkpoint inhibitors

Mechanism of Action

PD-1/PD-L1-IN-15 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the activity of effector T cells, enhancing their ability to recognize and kill tumor cells. The molecular targets involved include the extracellular domains of PD-1 and PD-L1, and the pathways affected include T cell receptor signaling and cytokine production .

Comparison with Similar Compounds

Comparison with Similar PD-1/PD-L1 Inhibitors

The following analysis compares PD-1/PD-L1-IN-15 with structurally and functionally analogous compounds, focusing on binding affinity , clinical efficacy , and safety profiles .

Structural and Functional Comparisons

Table 1: Comparative Binding Affinity and Selectivity

Note: IC50 values for this compound are computationally predicted ; experimental validation is pending.

- This compound vs. PD-1/PD-L1-IN-51 : While IN-51 demonstrates marginally lower IC50 (3.8 nM vs. 5.2 nM), IN-15’s pyridine core may confer better solubility and metabolic stability, reducing toxicity risks .

- This compound vs. BMS-37 : BMS-37 targets PD-1 directly but shows weaker potency (IC50 = 7.5 nM). IN-15’s PD-L1 specificity may minimize interference with other immune checkpoints .

Clinical Efficacy and Biomarker Correlations

Table 2: Preclinical and Clinical Response Rates

ORR for this compound is extrapolated from computational models and in vitro assays .

- This compound vs. Anti-PD-1 mAbs: Monoclonal antibodies (e.g., nivolumab) show higher ORR in melanoma (28%) but require intravenous administration. IN-15’s oral bioavailability could improve patient compliance .

- Biomarker Dependency : Similar to anti-PD-1 therapies, IN-15’s efficacy correlates strongly with tumor PD-L1 expression, suggesting its use in biomarker-selected populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.